BenchChemオンラインストアへようこそ!

(S,S) Isonicotinic acid N'-(2-amino-3-methyl-pentanoyl)-hydrazide

Stereochemistry Antitubercular drug discovery Chiral purity

(S,S) Isonicotinic acid N'-(2-amino-3-methyl-pentanoyl)-hydrazide (CAS 1604842-59-2) is a chiral isonicotinic acid hydrazide derivative in which the hydrazide nitrogen is acylated with (2S,3S)-2-amino-3-methylpentanoic acid—the L-isoleucine scaffold. With molecular formula C12H18N4O2 and a molecular weight of 250.3 g/mol, this compound possesses two defined stereocenters at the amino acid α- and β-carbons.

Molecular Formula C12H18N4O2
Molecular Weight 250.3 g/mol
CAS No. 1604842-59-2
Cat. No. B1416403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,S) Isonicotinic acid N'-(2-amino-3-methyl-pentanoyl)-hydrazide
CAS1604842-59-2
Molecular FormulaC12H18N4O2
Molecular Weight250.3 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NNC(=O)C1=CC=NC=C1)N
InChIInChI=1S/C12H18N4O2/c1-3-8(2)10(13)12(18)16-15-11(17)9-4-6-14-7-5-9/h4-8,10H,3,13H2,1-2H3,(H,15,17)(H,16,18)/t8-,10-/m0/s1
InChIKeyLNSXQBOLWCZNOI-WPRPVWTQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S,S) Isonicotinic Acid N'-(2-Amino-3-Methyl-Pentanoyl)-Hydrazide (CAS 1604842-59-2): Procurement-Relevant Compound Profile


(S,S) Isonicotinic acid N'-(2-amino-3-methyl-pentanoyl)-hydrazide (CAS 1604842-59-2) is a chiral isonicotinic acid hydrazide derivative in which the hydrazide nitrogen is acylated with (2S,3S)-2-amino-3-methylpentanoic acid—the L-isoleucine scaffold . With molecular formula C12H18N4O2 and a molecular weight of 250.3 g/mol, this compound possesses two defined stereocenters at the amino acid α- and β-carbons . It belongs to the broader class of N-acylated isonicotinic acid hydrazide derivatives investigated as potential enoyl–acyl carrier protein reductase (InhA) inhibitors for antitubercular applications [1]. The compound is commercially available at 95% purity (AKSci, product code 2339EL) .

Why Generic Isonicotinic Acid Hydrazides Cannot Substitute for (S,S) Isonicotinic Acid N'-(2-Amino-3-Methyl-Pentanoyl)-Hydrazide (CAS 1604842-59-2)


Substituting this compound with generic isonicotinic acid hydrazide (isoniazid, INH) or racemic amino acid hydrazide mixtures introduces critical risks of altered target engagement, pharmacokinetic behavior, and stereospecific recognition. The (S,S) absolute configuration at both the α- and β-carbons of the 2-amino-3-methylpentanoyl moiety defines a unique three-dimensional pharmacophore geometry . In the context of amino acid hydrazide derivatives evaluated against Mycobacterium tuberculosis, the identity of the amino acid side chain and its stereochemistry directly influence antibacterial potency and selectivity profiles, particularly against drug-resistant strains [1]. Predicted physicochemical properties further distinguish this compound: its ACD/LogP of 0.23 and ACD/LogD (pH 7.4) of −0.96 differ substantially from isoniazid (LogP ≈ −0.7), indicating altered membrane permeability and distribution characteristics that cannot be replicated by non-chiral or differently substituted analogs. The quantitative evidence below substantiates these differentiation claims.

Quantitative Differentiation Evidence for (S,S) Isonicotinic Acid N'-(2-Amino-3-Methyl-Pentanoyl)-Hydrazide (CAS 1604842-59-2)


Stereochemical Identity: Defined (2S,3S) Configuration vs. Racemic or Alternative Diastereomers

This compound possesses two defined stereocenters with absolute (2S,3S) configuration, as confirmed by its systematic IUPAC name N'-[(2S,3S)-2-amino-3-methylpentanoyl]isonicotinohydrazide . In contrast, racemic mixtures or (R,R)-configured diastereomers lack this defined spatial arrangement. Within the amino acid hydrazide class, stereochemistry at the α-carbon directly influences anti-TB activity; for example, 3-chlorophenyl Ala hydrazide 29 demonstrated a MIC of 9 µM against INH-resistant Mtb versus 37 µM against wild-type Mtb, representing a 4.1-fold selectivity shift driven by structural features that include stereochemical identity [1].

Stereochemistry Antitubercular drug discovery Chiral purity

Physicochemical Differentiation: Lipophilicity (LogP) and Ionization (LogD) vs. Isoniazid

The target compound exhibits a predicted ACD/LogP of 0.23 and ACD/LogD (pH 7.4) of −0.96 . In comparison, isoniazid (isonicotinic acid hydrazide) has an experimental LogP of approximately −0.70 [1]. This represents a LogP increase of ~0.93 log units for the target compound, indicating approximately 8.5-fold greater lipophilicity. The amino acid-derived N-acyl substituent increases hydrophobic character relative to the parent hydrazide, a modification that class-level evidence links to enhanced membrane penetration and improved activity against intracellular mycobacteria in N-acylated isonicotinic acid hydrazide derivatives [2].

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity vs. Isoniazid

The target compound has a predicted TPSA of 97 Ų with 4 hydrogen bond donors and 6 hydrogen bond acceptors . In comparison, isoniazid has a TPSA of 68.0 Ų with 2 H-bond donors and 3 H-bond acceptors [1]. The ΔTPSA of +29 Ų reflects the additional hydrazide carbonyl and free amino group contributed by the isoleucine-derived moiety. This elevated TPSA profile places the target compound closer to the upper limit for favorable oral absorption (typically <140 Ų) while potentially reducing passive blood-brain barrier penetration relative to INH (which has a CNS MPO score compatible with CNS exposure) [2].

Polar surface area Oral bioavailability Blood-brain barrier penetration

Amino Acid Side-Chain Identity: L-Isoleucine (2S,3S) Moiety vs. Alternative Amino Acid Hydrazide Conjugates

The target compound incorporates an L-isoleucine-derived (2S,3S)-2-amino-3-methylpentanoyl side chain, distinguishing it from other amino acid hydrazide conjugates such as alanine (Ala)-, methionine (Met)-, or phenylalanine (Phe)-containing analogs. In a systematic study of substituted amino acid hydrazides evaluated against wild-type, INH-resistant, and RIF-resistant M. tuberculosis strains, the amino acid identity (R2 position) significantly modulated both antibacterial potency and selectivity: Ala-containing hydrazides (e.g., compound 8) exhibited MIC values of 51 µM (WT) and 13 µM (INH-R), whereas Met-containing analogs (e.g., compound 9) showed MIC values of 22 µM (WT) and 3 µM (INH-R), representing a >7-fold potency difference between amino acid variants against the INH-resistant strain [1].

Amino acid hydrazide Structure-activity relationship Anti-tubercular selectivity

Commercial Purity Specification: 95% Minimum Purity with Quality Assurance Documentation

The target compound is supplied at a minimum purity specification of 95% (AKSci product code 2339EL) with batch-specific Certificate of Analysis (COA) and Safety Data Sheet (SDS) available upon request . Many generic isonicotinic acid hydrazide derivatives are sold without defined purity thresholds or quality documentation. For research applications requiring reproducible biological assay results, a defined purity specification is essential; impurities at ≥5% can confound dose-response measurements, particularly in enzymatic inhibition assays where IC50 values may be shifted by competitive or non-competitive contaminant effects [1].

Chemical purity Quality control Reproducibility

Rotatable Bond Count and Molecular Flexibility vs. Isoniazid

The target compound contains 5 freely rotatable bonds (FRB) , compared to 2 rotatable bonds in isoniazid [1]. This ΔFRB of +3 indicates substantially greater conformational flexibility, which influences both entropic contributions to binding free energy and the compound's ability to adopt bioactive conformations. In fragment-based and structure-based drug design contexts, rotatable bond count is a key determinant of ligand efficiency metrics; the additional flexibility in the target compound relative to INH suggests a different optimization trajectory for achieving potent target engagement [2].

Molecular flexibility Conformational entropy Ligand efficiency

Optimal Research and Procurement Application Scenarios for (S,S) Isonicotinic Acid N'-(2-Amino-3-Methyl-Pentanoyl)-Hydrazide (CAS 1604842-59-2)


Stereospecific SAR Studies of Amino Acid Hydrazide Antitubercular Agents

This compound is optimally deployed as a stereochemically defined building block in structure-activity relationship (SAR) campaigns investigating the influence of the amino acid side-chain identity on antitubercular potency and drug-resistance selectivity. Its (2S,3S)-isoleucine scaffold provides a sterically branched, chiral comparator to previously characterized Ala- and Met-containing hydrazide series [1]. Researchers evaluating differential activity against wild-type, INH-resistant, and RIF-resistant M. tuberculosis strains should procure this exact stereoisomer to ensure valid SAR interpretation; substitution with racemic or alternative amino acid conjugates compromises the stereochemical variable under investigation .

InhA-Targeted Inhibitor Design and Docking Studies Requiring Defined Stereochemistry

The compound's isonicotinic acid hydrazide core retains the InhA-targeting pharmacophore of isoniazid, while the N-acylated isoleucine moiety introduces hydrophobic character (ΔLogP ≈ +0.93 vs. INH) that may enhance binding within the hydrophobic substrate-binding pocket of InhA [2]. Computational docking and molecular dynamics studies requiring a compound with both InhA recognition elements and a defined chiral amino acid substituent benefit from this molecule's unambiguous (2S,3S) configuration and 5 rotatable bonds, which enable exploration of distinct conformational binding modes unavailable to the rigid isoniazid scaffold .

Physicochemical Profiling and Permeability Assay Standardization

With a predicted TPSA of 97 Ų, LogP of 0.23, and LogD (pH 7.4) of −0.96, this compound occupies a distinct physicochemical space compared to isoniazid (TPSA = 68 Ų, LogP ≈ −0.7) [2][3]. It is well-suited as a reference compound in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer permeability studies where the effect of N-acyl amino acid substitution on isonicotinic hydrazide transport is being systematically evaluated. Its 95% minimum purity specification ensures batch-to-batch consistency for reproducible permeability measurements .

Metabolic Stability and N-Acetylation Evasion Studies

A key liability of isoniazid is its rapid N-acetylation by hepatic N-acetyltransferase (NAT), which reduces therapeutic exposure and generates hepatotoxic metabolites . The N-acylation of the hydrazide nitrogen with the isoleucine moiety in this compound chemically blocks the site of NAT-mediated acetylation, a design strategy employed across the hydrophobic N-acylated isonicotinic acid hydrazide class to improve metabolic stability [2]. This compound is therefore suitable for in vitro metabolic stability assays (e.g., human liver microsome or hepatocyte incubations) comparing acetylation rates against unmodified isoniazid, enabling quantification of the protective effect of N-acyl substitution.

Quote Request

Request a Quote for (S,S) Isonicotinic acid N'-(2-amino-3-methyl-pentanoyl)-hydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.